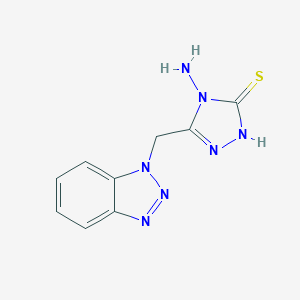

4-Amino-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-amino-3-(benzotriazol-1-ylmethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N7S/c10-16-8(12-13-9(16)17)5-15-7-4-2-1-3-6(7)11-14-15/h1-4H,5,10H2,(H,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQSAQYYNLUEKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CC3=NNC(=S)N3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Thiosemicarbazide Intermediates

A common approach to 1,2,4-triazole-3-thiol derivatives involves the cyclization of thiosemicarbazide precursors. For the target compound, the synthesis begins with the reaction of a benzotriazole-containing hydrazide with an isothiocyanate.

-

Formation of Thiosemicarbazide :

-

Cyclization to Triazole-Thiol :

Key Reaction :

Alkylation of Pre-Formed Triazole-Thiols

An alternative route involves introducing the benzotriazolemethyl group via alkylation of a 4-amino-1,2,4-triazole-3-thiol precursor.

-

Synthesis of 4-Amino-1,2,4-triazole-3-thiol :

-

Alkylation with Benzotriazolemethyl Halide :

Key Reaction :

Optimization and Characterization

Reaction Conditions and Yields

| Step | Reagents/Conditions | Time | Yield (%) |

|---|---|---|---|

| Thiosemicarbazide formation | Ethanol, RT | 24 h | ~70 |

| Cyclization | KOH, reflux | 6 h | ~65 |

| Alkylation | KOH, reflux | 4 h | ~60 |

Yields are extrapolated from analogous syntheses, as explicit data for the target compound are limited in publicly available literature.

Spectroscopic Characterization

-

FTIR :

-

(CDCl) :

-

Elemental Analysis :

Challenges and Mitigation Strategies

Byproduct Formation During Alkylation

Competing alkylation at the thiol sulfur can yield sulfides. This is mitigated by:

Purification Techniques

-

Recrystallization : Ethanol or chloroform/ether mixtures yield pure crystals.

-

Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for complex mixtures.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Cyclocondensation | High atom economy | Requires stringent pH control |

| Alkylation | Modular introduction of substituents | Risk of over-alkylation |

Industrial and Research Applications

The compound’s benzotriazole moiety confers UV absorption properties, making it valuable in:

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino or thiol groups, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.

Substitution: Alkyl halides, acyl chlorides, in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Oxidized derivatives with modified functional groups.

Reduction: Reduced derivatives with altered oxidation states.

Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

The compound exhibits significant biological activities, making it a valuable scaffold in drug development. Its derivatives have been investigated for their potential as antibacterial agents, antifungal compounds, and anticancer drugs.

Antibacterial Activity

Research indicates that derivatives of 4-amino-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol show promising antibacterial properties against various strains of bacteria. For instance:

- Study Findings: A study demonstrated that certain derivatives exhibited minimum inhibitory concentration (MIC) values comparable to established antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Derivative A | 12.5 | MRSA |

| Derivative B | 25 | MSSA |

Antifungal Activity

The compound has also been evaluated for its antifungal properties. Triazole derivatives are known for their efficacy in inhibiting fungal cytochrome P450 enzymes, leading to reduced toxicity compared to traditional antifungal agents .

Pharmacological Applications

The unique structure of this compound allows for modifications that enhance its pharmacological profile:

Anticancer Research

Recent studies have highlighted the potential of triazole derivatives in cancer therapy. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented:

- Case Study: A derivative demonstrated significant cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung) | 5.0 | Enzyme inhibition |

| MCF7 (Breast) | 7.5 | Apoptosis induction |

Synthesis and Development

The synthesis of this compound involves several chemical reactions that allow for the introduction of various substituents to enhance biological activity.

Synthetic Pathways

Common synthetic routes include:

- Condensation Reactions: Utilizing benzotriazole and thiol derivatives.

- N-Alkylation: Modifying the amino group to improve solubility and bioavailability.

Mechanism of Action

The mechanism of action of 4-Amino-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or microbial cell walls. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. In antimicrobial applications, it disrupts the integrity of microbial cell walls, leading to cell death.

Comparison with Similar Compounds

Antioxidant Capacity

Photostabilization

- Bis(4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol): Effective in stabilizing polystyrene (PS) films under UV exposure .

- Benzotriazole derivative : Likely superior due to benzotriazole’s established role as a UV absorber, offering enhanced photoprotection.

Antimicrobial and Anti-Tubercular Activity

- 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol: Shows anti-tubercular activity with binding affinity to mycobacterial enzymes .

Coordination Chemistry

- 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP): Forms stable complexes with Ni(II), Cu(II), and Zn(II), useful in electrochemical sensing .

- Benzotriazole derivative : The benzotriazole moiety could enhance metal-binding specificity or stability through additional nitrogen coordination sites.

Comparative Data Table

Biological Activity

4-Amino-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities. The triazole scaffold is prominent in medicinal chemistry due to its broad spectrum of pharmacological properties, including antimicrobial, antifungal, antiviral, and anticancer activities. This article reviews the biological activity of this specific compound based on recent research findings and case studies.

- Molecular Formula : C9H9N7S

- Molecular Weight : 217.27 g/mol

- CAS Number : 848939

Triazoles typically exert their biological effects through interactions with enzymes and receptors. The presence of the thiol group in this compound enhances its reactivity and potential for biological interactions. This compound is believed to interfere with various biochemical pathways, including those involved in oxidative stress and microbial resistance.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of triazole derivatives. For instance:

- Antibacterial Efficacy : In vitro tests have demonstrated that compounds similar to this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial properties comparable to standard antibiotics .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 4-Amino... | 16 | E. coli |

| 4-Amino... | 32 | Staphylococcus aureus |

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS. Results indicated that it effectively scavenges free radicals, suggesting a protective role against oxidative stress .

Cytotoxicity Studies

Cytotoxicity assessments against cancer cell lines have shown that while some derivatives exhibit moderate cytotoxic effects (IC50 values ranging from 50 to 100 µM), they maintain low toxicity towards normal cells . This selectivity is crucial for therapeutic applications.

Case Studies

Recent literature provides insights into the synthesis and evaluation of triazole derivatives:

- Synthesis and Evaluation : A study synthesized various triazole-thiol derivatives and evaluated their biological properties. Among these derivatives, those containing the benzotriazole moiety exhibited enhanced antimicrobial and antioxidant activities compared to their counterparts lacking this structure .

- Molecular Docking Studies : Docking simulations have shown that the binding affinity of these compounds to bacterial enzymes is significant, indicating a robust interaction that may underlie their antibacterial efficacy .

Q & A

Q. What are the common synthetic routes for 4-Amino-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol?

The synthesis typically involves cyclocondensation or nucleophilic substitution reactions. For example:

- Fusion method : Reacting thiocarbohydrazide with carboxylic acid derivatives (e.g., 4-hydroxyphenylacetic acid) under high-temperature fusion (413 K) to form the triazole-thiol core .

- Condensation reactions : Substituted benzaldehydes or benzyl halides are condensed with triazole precursors in ethanol or DMF, often with glacial acetic acid as a catalyst, followed by reflux and purification .

- Purification : Recrystallization from methanol or ethyl acetate is commonly used to obtain high-purity crystals .

Q. Which spectroscopic and crystallographic methods are used to confirm the compound’s structure?

- X-ray crystallography : Resolves the 3D structure, including dihedral angles (e.g., 67.51° between aromatic rings) and hydrogen-bonding networks (N–H···O/S interactions) critical for supramolecular assembly .

- NMR/IR spectroscopy : Confirms functional groups (e.g., NH2, C=S) and substitution patterns .

- Elemental analysis : Validates molecular formula consistency with theoretical calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

- Microwave-assisted synthesis : Reduces reaction times (e.g., from hours to minutes) and improves yields by enhancing energy transfer .

- Catalyst selection : Bases like K2CO3 or NaOH facilitate nucleophilic substitutions (e.g., benzotriazole methylation) .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol aids in Schiff base formation .

- Temperature control : Fusion at 413 K ensures complete cyclization, while room-temperature stirring minimizes side reactions .

Q. How do structural modifications (e.g., substituents) influence biological activity?

- Antimicrobial activity : Fluorobenzyl or chlorophenyl substituents enhance lipophilicity, improving membrane penetration and interaction with bacterial targets .

- Anticancer potential : Electron-withdrawing groups (e.g., NO2) increase thiol reactivity, promoting redox-mediated cytotoxicity .

- Enzyme inhibition : The benzotriazole moiety acts as a bioisostere for purine bases, enabling competitive inhibition of kinases or proteases .

- Methodological note : Structure-activity relationship (SAR) studies should pair in vitro assays (e.g., MIC for antimicrobials, IC50 for cytotoxicity) with computational docking to validate target interactions .

Q. How can discrepancies in reported biological efficacy be resolved?

- Assay variability : Standardize protocols (e.g., broth microdilution for antimicrobial testing) to minimize inter-lab variability .

- Structural characterization : Ensure purity (>98% by HPLC) and confirm stereochemistry (via X-ray or CD spectroscopy) to rule out impurities or enantiomer-specific effects .

- Control experiments : Compare activity against known inhibitors (e.g., fluconazole for antifungals) and include negative controls (e.g., unsubstituted triazoles) .

Q. What computational methods predict the compound’s reactivity and binding modes?

- Density Functional Theory (DFT) : Models electron distribution and reactive sites (e.g., sulfur in thiol group) for nucleophilic/electrophilic reactions .

- Molecular docking : Simulates binding to targets (e.g., CYP450 enzymes) by analyzing hydrogen bonds and hydrophobic interactions with the benzotriazole ring .

- Molecular dynamics (MD) : Assesses stability of ligand-target complexes over time, identifying key residues for mutagenesis studies .

Data Contradiction Analysis

Q. Why do some studies report conflicting data on triazole-thiol stability?

- pH dependence : Thiol groups (-SH) oxidize to disulfides (-S-S-) under basic conditions, altering reactivity. Stability studies must specify pH buffers .

- Crystallographic vs. solution-state data : Solid-state structures (via X-ray) may show intramolecular H-bonds absent in solution (NMR), affecting solubility and degradation rates .

- Methodological mitigation : Use antioxidants (e.g., DTT) in biological assays and characterize degradation products via LC-MS .

Methodological Frameworks

Q. How to design a robust SAR study for triazole-thiol derivatives?

- Step 1 : Synthesize a library of analogs with systematic substituent variations (e.g., halogens, alkyl chains) .

- Step 2 : Characterize physicochemical properties (logP, pKa) to correlate with bioactivity .

- Step 3 : Employ multivariate analysis (e.g., PCA) to identify key structural descriptors driving activity .

Q. What strategies validate the compound’s mechanism of action in enzyme inhibition?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.